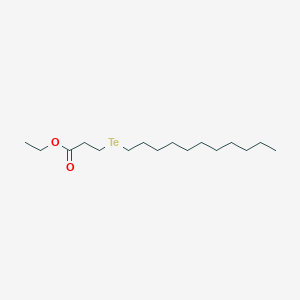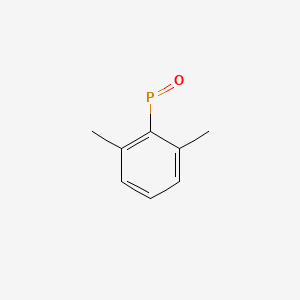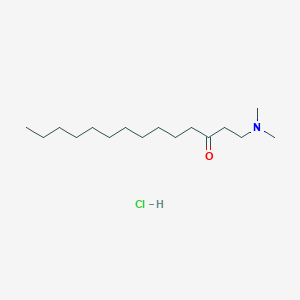
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one is a synthetic organic compound that belongs to the class of oxazolone derivatives This compound is characterized by the presence of a hydroxyl group on the dodecanoyl chain and an oxazolone ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one typically involves the reaction of 12-hydroxydodecanoic acid with an appropriate oxazolone precursor. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like pyridinium p-toluenesulfonate. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the reactants .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include continuous flow reactors and advanced purification techniques such as column chromatography.
化学反応の分析
Types of Reactions
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The oxazolone ring can be reduced to form an amine derivative.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or alkyl halides are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 12-ketododecanoic acid or 12-carboxydodecanoic acid.
Reduction: Formation of 3-(12-aminododecanoyl)-1,3-oxazol-2(3H)-one.
Substitution: Formation of various substituted derivatives depending on the reagent used.
科学的研究の応用
3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl group and oxazolone ring play crucial roles in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved .
類似化合物との比較
Similar Compounds
12-Hydroxydodecanoic acid: A precursor in the synthesis of 3-(12-Hydroxydodecanoyl)-1,3-oxazol-2(3H)-one.
Dodecanoic acid: A structurally similar compound lacking the hydroxyl group and oxazolone ring.
Uniqueness
This compound is unique due to the presence of both a hydroxyl group and an oxazolone ring, which confer distinct chemical and biological properties
特性
CAS番号 |
89332-61-6 |
|---|---|
分子式 |
C15H25NO4 |
分子量 |
283.36 g/mol |
IUPAC名 |
3-(12-hydroxydodecanoyl)-1,3-oxazol-2-one |
InChI |
InChI=1S/C15H25NO4/c17-12-9-7-5-3-1-2-4-6-8-10-14(18)16-11-13-20-15(16)19/h11,13,17H,1-10,12H2 |
InChIキー |
CDVPCRKJNAZQJW-UHFFFAOYSA-N |
正規SMILES |
C1=COC(=O)N1C(=O)CCCCCCCCCCCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Bicyclo[5.2.2]undeca-1,6-diene](/img/structure/B14390929.png)
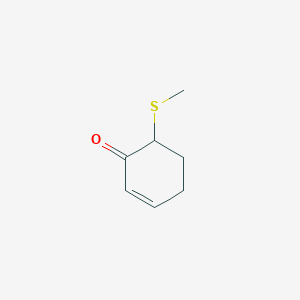
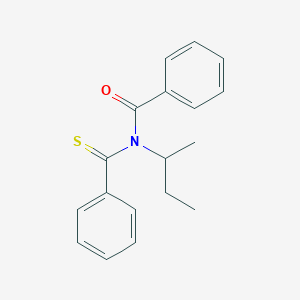
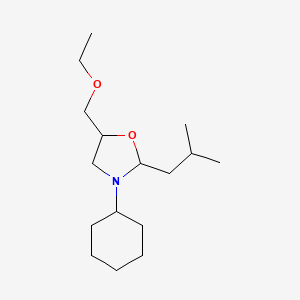
![Bicyclo[8.2.2]tetradec-10-ene](/img/structure/B14390956.png)
![2,2,9-Trimethyl-3,4-dihydro-2H,5H-pyrano[3,2-c][1]benzopyran-5-one](/img/structure/B14390959.png)
